1-(1-Isobutylpyrrolidin-3-YL)methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isobutylpyrrolidin-3-YL)methanamine typically involves the reaction of 1-isobutylpyrrolidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired amine . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Isobutylpyrrolidin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones using reagents like PhI(OAc)2 and TEMPO.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Secondary amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1-(1-Isobutylpyrrolidin-3-YL)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Isobutylpyrrolidin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring allows it to fit into the active sites of enzymes, potentially inhibiting their activity . The compound may also interact with cellular pathways, modulating biochemical processes and exerting its effects at the molecular level .
Comparison with Similar Compounds
- 1-(1,3-Dimethylpyrrolidin-3-yl)methanamine
- 1-(3-Methoxypropyl)pyrrolidin-3-ylmethanamine
- 1-(Cyclopropylcarbonyl)piperidin-4-ylmethanamine
- 1-(3-Methyloxetan-3-yl)methanamine
Comparison: 1-(1-Isobutylpyrrolidin-3-YL)methanamine is unique due to its isobutyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-11-4-3-9(5-10)7-11/h8-9H,3-7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPLBVCPNOWSNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592063 |
Source
|
Record name | 1-[1-(2-Methylpropyl)pyrrolidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910442-14-7 |
Source
|
Record name | 1-[1-(2-Methylpropyl)pyrrolidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(2-methylpropyl)pyrrolidin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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